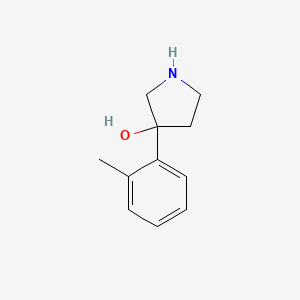

3-(2-Methylphenyl)pyrrolidin-3-ol

Description

3-(2-Methylphenyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a 2-methylphenyl substituent attached to the same carbon. The compound is often utilized as a hydrochloride salt (CAS: 702630-29-3, RN: 91246-30-9) to enhance solubility and stability . Its molecular formula is C₁₁H₁₅NO, with an average molecular weight of 177.24 g/mol. The structural uniqueness of this compound lies in the combination of an aromatic 2-methylphenyl group and a polar hydroxyl group on a saturated pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

3-(2-methylphenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLQIZRZZDDGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCNC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is regio- and stereoselective, allowing for the efficient construction of the pyrrolidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of 3-(2-Methylphenyl)pyrrolidin-3-one.

Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

3-(2-Methylphenyl)pyrrolidin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 3-(2-Methylphenyl)pyrrolidin-3-ol, highlighting differences in substituents, molecular weight, and physicochemical properties:

Key Structural and Functional Differences

Substituent Electronic Effects: The 2-methylphenyl group in the target compound provides moderate electron-donating effects due to the methyl substituent, favoring interactions with hydrophobic pockets in biological targets . In contrast, 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol () features a strongly electron-withdrawing trifluoromethyl group, which may enhance binding to electron-deficient receptors or improve metabolic stability .

Stereochemical Considerations: Stereoisomerism significantly impacts biological activity. For example, 1a and 1b () are diastereomers with (3R) and (3S) configurations, respectively, leading to distinct antiviral profiles . Although the target compound’s stereochemistry is unspecified in the evidence, chiral centers in analogues like (S)-1-(2-Aminophenyl)pyrrolidin-3-ol () highlight the importance of enantiopure synthesis for optimized activity .

Impact of Aromatic Systems: The dihydrobenzofuran moiety in 3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol () introduces a fused bicyclic system, which may confer rigidity and improve binding to planar receptors (e.g., GPCRs) compared to the monocyclic 2-methylphenyl group .

Salt Forms and Solubility: The hydrochloride salt of this compound () likely offers superior aqueous solubility compared to free bases like 3-((3-fluorophenoxy)methyl)pyrrolidin-3-ol (), which lacks ionizable groups .

Biological Activity

3-(2-Methylphenyl)pyrrolidin-3-ol is a pyrrolidine derivative notable for its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound features a pyrrolidine ring with a hydroxyl group at the third position and a 2-methylphenyl substituent, which may influence its pharmacological profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₅NO

- CAS Number : 702630-29-3

Structure Representation

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. This includes binding to receptors or enzymes that play critical roles in inflammation and microbial resistance.

Comparative Analysis with Related Compounds

A comparison with similar compounds can provide insight into the unique biological profile of this compound:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-(3-Methylphenyl)pyrrolidin-3-ol | Methyl group at the 3-position | Similar antimicrobial activity |

| 3-(4-Methylphenyl)pyrrolidin-3-ol | Methyl group at the 4-position | Varies in anti-inflammatory effects |

| 3-(2-Chlorophenyl)pyrrolidin-3-ol | Chlorine substituent on the phenyl | Potentially enhanced antimicrobial |

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives, including this compound:

- Antimicrobial Study : A recent investigation demonstrated that derivatives of pyrrolidine showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broader application in treating infections caused by resistant strains .

- Anti-inflammatory Research : In vitro studies indicated that this compound reduced TNF-alpha levels in activated macrophages, highlighting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.